5-Bromo-4-carboxymethyl-2-chromanone chemical properties
5-Bromo-4-carboxymethyl-2-chromanone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 5-Bromo-4-carboxymethyl-2-chromanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and potential applications of a specific derivative, 5-Bromo-4-carboxymethyl-2-chromanone. While this compound is not extensively documented in current literature, this guide extrapolates from the well-established chemistry of the chromanone ring system and the influence of its bromo and carboxymethyl substituents. We will delve into its predicted physicochemical properties, propose a logical synthetic pathway with mechanistic insights, and outline the expected spectroscopic signature for its characterization. Furthermore, this guide explores the molecule's reactivity and its potential as a versatile intermediate for the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and inherent physical properties.
IUPAC Nomenclature and Structural Representation
The unambiguous IUPAC name for the target molecule is 2-(5-bromo-4-oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid . However, for brevity and alignment with common usage for similar structures, we will refer to it as 5-Bromo-4-carboxymethyl-2-chromanone.
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Core Scaffold: Chroman-4-one (or 2,3-dihydro-1-benzopyran-4-one).[3]
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Substituents:
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A bromine atom at the C5 position of the aromatic ring.
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A carboxymethyl group (-CH₂COOH) at the C4 position of the pyranone ring.
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The numbering of the chromanone ring system follows established conventions, starting from the oxygen atom in the heterocycle.
Predicted Physicochemical Data
Due to the limited availability of experimental data for this specific molecule, the following properties are calculated or estimated based on its constituent functional groups.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₀H₉BrO₄ | Elemental composition |
| Molecular Weight | 285.08 g/mol | Sum of atomic weights |
| Appearance | Expected to be a crystalline solid | Based on similar substituted chromanones |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. | Presence of a polar carboxylic acid and a large organic scaffold. |
| XLogP3 | ~1.5 - 2.5 (estimated) | Contribution of the lipophilic bromo-aromatic part and the hydrophilic carboxylic acid. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid -OH) | Functional group analysis |
| Hydrogen Bond Acceptors | 4 (from the two carbonyl and two ether oxygens) | Functional group analysis |
Proposed Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-4-carboxymethyl-2-chromanone can be logically approached through a multi-step sequence, leveraging established methodologies for chromanone synthesis.[4] A plausible retrosynthetic analysis suggests a pathway beginning with a substituted phenol.
Retrosynthetic Analysis Workflow
Caption: Retrosynthetic pathway for 5-Bromo-4-carboxymethyl-2-chromanone.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 3-(4-Bromophenoxy)propanoic acid
This step involves a Michael addition of 4-bromophenol to an acrylic acid equivalent.
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Reagents: 4-Bromophenol, acrylic acid, and a suitable base (e.g., sodium hydroxide).
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Procedure:
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Dissolve 4-bromophenol in an aqueous solution of sodium hydroxide to form the corresponding phenoxide.
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Add acrylic acid to the solution and heat the mixture under reflux. The phenoxide acts as a nucleophile, attacking the β-carbon of the acrylic acid in a conjugate addition.
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After the reaction is complete (monitored by TLC), cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
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Filter, wash with cold water, and dry the resulting 3-(4-bromophenoxy)propanoic acid.
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Causality: The use of a base is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide ion required for the Michael addition.
Step 2: Intramolecular Friedel-Crafts Acylation to form 5-Bromochroman-4-one
This cyclization step forms the chromanone ring.
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Reagents: 3-(4-Bromophenoxy)propanoic acid and a strong acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent).
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Procedure:
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Heat the 3-(4-bromophenoxy)propanoic acid in PPA with stirring.
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The carboxylic acid is activated by the PPA, and the resulting acylium ion intermediate undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring.
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The reaction is typically performed at elevated temperatures (e.g., 80-100 °C).
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Upon completion, the reaction mixture is poured into ice water to quench the PPA and precipitate the 5-bromochroman-4-one.
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The product can be purified by recrystallization or column chromatography.
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Causality: A strong Lewis or Brønsted acid is essential to promote the formation of the acylium electrophile and drive the cyclization.
Step 3: Introduction of the Carboxymethyl Group
This step involves the formation of an enolate at the C4 position, followed by alkylation.
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Reagents: 5-Bromochroman-4-one, a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA), and an alkylating agent (e.g., ethyl bromoacetate).
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Procedure:
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Dissolve 5-bromochroman-4-one in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
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Slowly add a solution of LDA to generate the lithium enolate.
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Add ethyl bromoacetate to the enolate solution. The enolate attacks the electrophilic carbon of the bromoacetate in an Sₙ2 reaction.
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Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry, and concentrate.
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The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).
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Causality: The use of a strong, sterically hindered base like LDA at low temperatures ensures the formation of the kinetic enolate, promoting alkylation at the desired C4 position. Subsequent hydrolysis is a standard procedure to convert the ester to the final carboxylic acid.
Spectroscopic Characterization Profile
Accurate structural elucidation relies on a combination of modern spectroscopic techniques. The following is a predicted spectroscopic profile for 5-Bromo-4-carboxymethyl-2-chromanone.
Predicted NMR Spectra
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¹H NMR:
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Aromatic Protons: Expect three protons in the aromatic region (approx. 6.8-7.8 ppm), likely exhibiting complex splitting patterns due to their proximity and coupling. The bromine atom will influence their chemical shifts.
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-CH₂- (pyranone ring): Two protons adjacent to the oxygen will appear as a multiplet (approx. 4.2-4.6 ppm).
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-CH- (at C4): A single proton at the C4 position, likely a multiplet coupled to the adjacent methylene groups (approx. 3.0-3.5 ppm).
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-CH₂- (carboxymethyl): Two protons of the carboxymethyl group will likely appear as a doublet or two doublets of doublets (AB system) due to the chiral center at C4 (approx. 2.5-3.0 ppm).
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-COOH: A broad singlet, which is exchangeable with D₂O, in the downfield region (approx. 10-12 ppm).
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¹³C NMR:
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Carbonyl Carbon (C=O, chromanone): A signal in the downfield region (approx. 190-200 ppm).
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Carbonyl Carbon (C=O, carboxylic acid): A signal around 170-175 ppm.
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Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm), with the carbon attached to the bromine showing a characteristic lower intensity.
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-CH₂-O- (pyranone ring): A signal around 65-75 ppm.
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-CH- (at C4): A signal around 40-50 ppm.
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-CH₂- (carboxymethyl): A signal around 35-45 ppm.
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-CH₂- (pyranone ring): A signal around 30-40 ppm.
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Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
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C=O Stretch (Ketone): A strong, sharp absorption around 1680-1700 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): Expect to see a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z = 284 and m/z = 286.
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Fragmentation: Common fragmentation pathways would include the loss of H₂O (M-18), COOH (M-45), and potentially cleavage of the pyranone ring.
Experimental Protocol for Spectroscopic Analysis
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Sample Preparation:
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NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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IR: Prepare a KBr pellet or cast a thin film from a volatile solvent onto a salt plate.
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MS: Prepare a dilute solution (0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by ESI or APCI.[5]
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Data Acquisition:
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Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
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Acquire spectra using standard parameters, adjusting relaxation delays and the number of scans to ensure a good signal-to-noise ratio, especially for ¹³C NMR.[5]
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For IR, record the spectrum over the range of 4000-400 cm⁻¹.
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For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.
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Reactivity and Potential Applications
The trifunctional nature of 5-Bromo-4-carboxymethyl-2-chromanone makes it a highly versatile building block in synthetic and medicinal chemistry.
Key Reactivity Centers
Caption: Key reactivity centers of 5-Bromo-4-carboxymethyl-2-chromanone.
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The Carboxylic Acid Group: This functional group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. This allows for the introduction of diverse functionalities, which is a common strategy in drug discovery for modulating solubility, cell permeability, and target engagement.
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The Bromo-Aromatic Moiety: The bromine atom at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of aryl, heteroaryl, alkyl, or amino groups, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.
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The Chromanone Core: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol, Wittig olefination, or reductive amination. The alpha-proton at C4 can be removed under basic conditions, allowing for further functionalization.
Potential Applications in Drug Development
The chromanone scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2]
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Scaffold for Library Synthesis: Due to its multiple points for diversification, 5-Bromo-4-carboxymethyl-2-chromanone is an excellent starting point for the creation of compound libraries for high-throughput screening.
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Fragment-Based Drug Discovery: The core structure could serve as a fragment for binding to therapeutic targets. The reactive handles allow for the subsequent "growing" or "linking" of the fragment to improve potency and selectivity.
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Development of Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. The chromanone structure, with its potential for derivatization, could be explored for the development of novel kinase inhibitors.
Conclusion
While 5-Bromo-4-carboxymethyl-2-chromanone is a sparsely documented compound, its chemical properties and reactivity can be confidently predicted based on the well-understood principles of organic chemistry. Its synthesis is achievable through established multi-step sequences, and its structure can be unequivocally confirmed using standard spectroscopic methods. The presence of three distinct and versatile functional groups makes this molecule a highly valuable building block for medicinal chemists and researchers in drug development. Its potential for diversification through derivatization of the carboxylic acid, cross-coupling at the bromo position, and modification of the chromanone core positions it as an attractive scaffold for the discovery of new bioactive agents.
References
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